Tolcapone Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolcapone Sulfate is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolcapone Sulfate can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .
Industrial Production Methods
Industrial production of this compound often involves a one-pot process to enhance efficiency and reduce costs. This method integrates multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
Tolcapone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Tolcapone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in Tolcapone.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Tolcapone .
Scientific Research Applications
Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COMT inhibition and related enzymatic processes.
Biology: Investigated for its effects on neurotransmitter levels and brain function.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa therapy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Tolcapone Sulfate exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The increased levels of dopamine help alleviate the motor symptoms associated with Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to Tolcapone.
Opicapone: A newer COMT inhibitor with a longer duration of action and a more favorable safety profile.
Uniqueness of Tolcapone Sulfate
This compound is unique due to its ability to cross the blood-brain barrier and inhibit COMT both peripherally and centrally. This dual action makes it more effective in increasing brain dopamine levels compared to other COMT inhibitors .
Biological Activity
Tolcapone sulfate is a derivative of tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor primarily used in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Tolcapone functions by inhibiting the COMT enzyme, which is responsible for the metabolism of catecholamines, including dopamine. By inhibiting this enzyme, tolcapone increases the availability of levodopa in the brain, enhancing dopaminergic transmission. This mechanism is particularly beneficial for patients with Parkinson's disease who experience motor fluctuations.
Pharmacokinetics
Tolcapone exhibits a two-compartment pharmacokinetic model with rapid absorption and a half-life ranging from 5 to 8 hours. The drug's clearance rate is approximately 4.5–5 L/h, and food intake has minimal effects on its bioavailability . The volume of distribution shows variability, averaging around 30 L .
Clinical Studies
- Motor Function Improvement : A multicenter, double-blind study demonstrated that tolcapone significantly reduces "off" time and increases "on" time in Parkinson's disease patients. Specifically, it reduced "off" time by about 40% and increased "on" time by approximately 25% compared to placebo .
- Reduction in Levodopa Requirements : Patients taking tolcapone were able to decrease their levodopa dosage significantly, indicating improved efficacy in managing symptoms with lower medication levels .
- Safety Profile : While tolcapone is generally well tolerated, it has been associated with mild to moderate adverse effects, primarily related to levodopa therapy. Diarrhea is noted as a common non-dopaminergic side effect .
In Vitro Studies
Research has shown that tolcapone possesses anti-aggregational properties against transthyretin (TTR), a protein implicated in amyloidosis. In vitro studies indicate that tolcapone stabilizes TTR tetramers, preventing their dissociation and subsequent aggregation into toxic oligomers .
- Cell Viability : In cell culture models using human cardiac cells, tolcapone demonstrated protective effects against TTR-induced cytotoxicity, significantly improving cell viability compared to untreated controls .
Case Studies
- Familial Amyloid Polyneuropathy (FAP) : In patients with FAP, tolcapone has shown promise in stabilizing TTR and reducing associated cytotoxic effects. Clinical observations suggest that tolcapone may mitigate symptoms related to TTR aggregation .
- Parkinson's Disease Management : A longitudinal study involving patients with stable Parkinson's disease indicated that tolcapone improves overall motor function and quality of life over extended periods .
Comparative Efficacy
Study Type | Findings |
---|---|
Clinical Trials | Tolcapone reduces "off" time by 40% and increases "on" time by 25% compared to placebo. |
In Vitro | Prevents TTR aggregation and enhances cell viability in cardiac models exposed to toxic TTR variants. |
Longitudinal | Sustained improvements in motor function over 12 months in Parkinson's patients without motor fluctuations. |
Properties
Molecular Formula |
C14H11NO8S |
---|---|
Molecular Weight |
353.31 g/mol |
IUPAC Name |
[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22) |
InChI Key |
HUWFZTJFROTQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.